molecular formula C12H8N2O2 B2625186 [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile CAS No. 301357-18-6

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile

Cat. No.: B2625186
CAS No.: 301357-18-6
M. Wt: 212.208
InChI Key: UAHLKBOTQLNWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile: is an organic compound characterized by the presence of a benzodioxole ring attached to an ethylidene malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile typically involves the reaction of 1,3-benzodioxole with ethylidene malononitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been evaluated for its anticancer properties, with studies indicating its potential to inhibit the growth of certain cancer cell lines . Additionally, it may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(1,3-Benzodioxol-5-yl)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways. In anticancer research, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways and the inhibition of critical enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-aminopropane
  • 1-(1,3-Benzodioxol-5-yl)-2-chloroethane

Comparison: The presence of the benzodioxole ring further enhances its chemical versatility and biological activity .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-8(10(5-13)6-14)9-2-3-11-12(4-9)16-7-15-11/h2-4H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHLKBOTQLNWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70965738
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-14-3
Record name [1-(2H-1,3-Benzodioxol-5-yl)ethylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.